3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 3-methylphenyl group and a 4-nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine.
Major Products Formed
Reduction: 3-(3-methylphenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylphenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.
3-(3-methylphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group and a nitro group, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-3-2-4-12(9-10)14-16-15(21-17-14)11-5-7-13(8-6-11)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJGWCBCVOHMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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